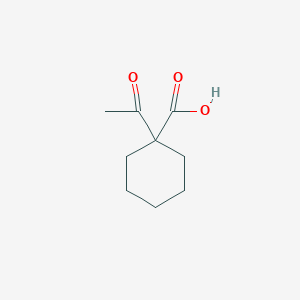![molecular formula C25H15ClN2O B13960857 6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one CAS No. 52736-88-6](/img/structure/B13960857.png)
6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of phenazines, which are heterocyclic compounds containing nitrogen atoms within their ring structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate naphthoquinone derivatives with suitable amines under controlled conditions. The reaction conditions often require the use of catalysts, such as Lewis acids, and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenazine compounds with different functional groups.
科学的研究の応用
6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by intercalating into DNA, disrupting cellular processes, and inducing apoptosis in cancer cells. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-: Similar in structure but contains sulfur instead of nitrogen.
6-Chloro-2,2-dimethyl-naphtho[1,2-b]pyran: Contains a pyran ring instead of a phenazine ring.
Benzo[b]naphtho[2,3-d]thiophene: Another sulfur-containing analog with similar structural features.
Uniqueness
6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one is unique due to its specific arrangement of chlorine and methyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
CAS番号 |
52736-88-6 |
|---|---|
分子式 |
C25H15ClN2O |
分子量 |
394.8 g/mol |
IUPAC名 |
11-chloro-15-methyl-15,26-diazahexacyclo[12.12.0.03,12.04,9.016,25.018,23]hexacosa-1(26),2,4,6,8,11,13,16,18,20,22,24-dodecaen-10-one |
InChI |
InChI=1S/C25H15ClN2O/c1-28-22-11-15-7-3-2-6-14(15)10-20(22)27-21-12-18-16-8-4-5-9-17(16)25(29)24(26)19(18)13-23(21)28/h2-13H,1H3 |
InChIキー |
OLWJVUJWXIRGGN-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC3=CC=CC=C3C=C2N=C4C1=CC5=C(C(=O)C6=CC=CC=C6C5=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


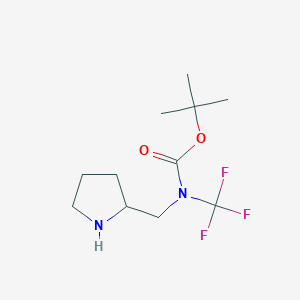
![3,4,8,9-Tetrahydro-6-methoxy-3,3,8,8-tetramethyl-1-(4-methyl-2-phenyl-1H-imidazol-5-yl)furo[2,3-h]isoquinoline](/img/structure/B13960780.png)
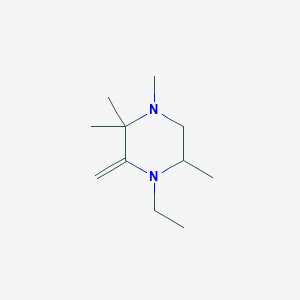
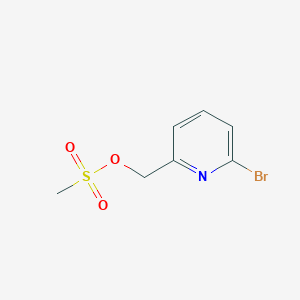
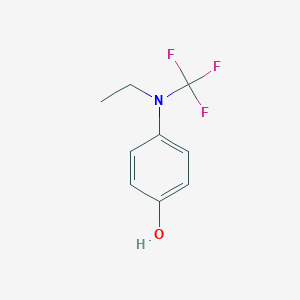
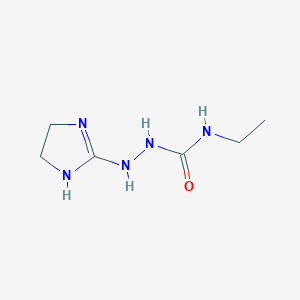

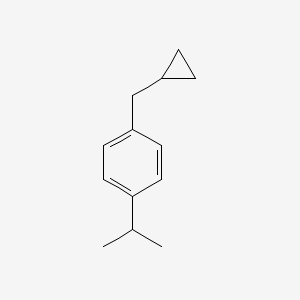
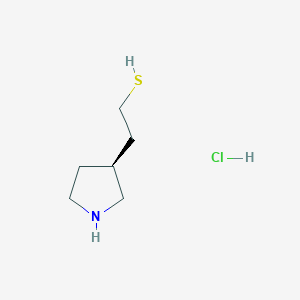
![4-Chloro-3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13960835.png)
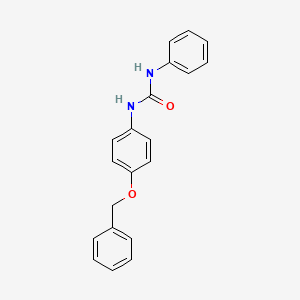

![4H-Pyrazolo[4,5,1-de]pteridine](/img/structure/B13960846.png)
